2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide
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Overview
Description
2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide is a chemical compound that has garnered significant interest in scientific research due to its versatile features. This compound is known for its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse target interactions.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, affecting a range of pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 3-[(morpholin-4-ylacetyl)amino]phenylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs and environmental impact. These methods often involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide include other chloroacetamide derivatives and morpholine-containing compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[3-[(2-chloroacetyl)amino]phenyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-9-13(19)16-11-2-1-3-12(8-11)17-14(20)10-18-4-6-21-7-5-18/h1-3,8H,4-7,9-10H2,(H,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVJJUHPGSTVHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=CC=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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